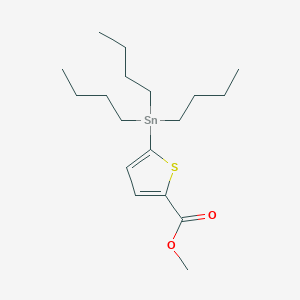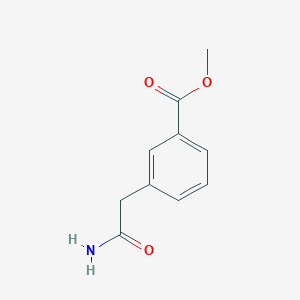![molecular formula C15H11O4- B13993495 4-Methyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13993495.png)
4-Methyl [1,1'-biphenyl]-4,4'-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate is an organic compound with the molecular formula C15H12O4 It is a derivative of biphenyl, where the biphenyl core is substituted with a methyl group and two carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate typically involves the reaction of 4-methylbiphenyl with appropriate reagents to introduce the carboxylate groups. One common method involves the use of Grignard reagents, where 4-methylbiphenyl is reacted with carbon dioxide in the presence of a Grignard reagent to form the carboxylate groups . The reaction conditions usually require low temperatures and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: The major product is 4-methylbiphenyl-4,4’-dicarboxylic acid.
Reduction: The major products are the corresponding alcohols.
Substitution: Depending on the substituent introduced, various substituted biphenyl derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a model compound for studying the interactions of biphenyl derivatives with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a precursor for various chemical products
Wirkmechanismus
The mechanism of action of 4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbiphenyl: Lacks the carboxylate groups, making it less reactive in certain chemical reactions.
4,4’-Dimethylbiphenyl: Contains two methyl groups instead of carboxylate groups, altering its chemical properties.
4,4’-Dicarboxybiphenyl: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness
4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate is unique due to the presence of both a methyl group and carboxylate groups on the biphenyl core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis, research, and industry.
Eigenschaften
Molekularformel |
C15H11O4- |
|---|---|
Molekulargewicht |
255.24 g/mol |
IUPAC-Name |
4-(4-methoxycarbonylphenyl)benzoate |
InChI |
InChI=1S/C15H12O4/c1-19-15(18)13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(16)17/h2-9H,1H3,(H,16,17)/p-1 |
InChI-Schlüssel |
LIKHRLCRYVOFEK-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B13993417.png)

![Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B13993431.png)




![2-[4-[4-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B13993461.png)


![4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B13993491.png)



